molecular formula C15H24N4O4 B12734417 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione CAS No. 86257-13-8

3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione

Cat. No.: B12734417
CAS No.: 86257-13-8
M. Wt: 324.38 g/mol
InChI Key: MBLRKFLVKJEGBO-UHFFFAOYSA-N
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Description

3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C14H22N4O4. It belongs to the purine family, which is known for its significant biological and pharmacological activities. This compound is characterized by its unique structure, which includes a purine ring substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, hydroxylation, and other functional group modifications to achieve the desired structure. Common reagents used in these reactions include alkyl halides, oxidizing agents, and catalysts to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

    Substitution: Functional groups on the purine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(5,6-Dihydroxyhexyl)-3-ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-methyl-1H-purine-2,6-dione

Uniqueness

3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

86257-13-8

Molecular Formula

C15H24N4O4

Molecular Weight

324.38 g/mol

IUPAC Name

7-(5,6-dihydroxyhexyl)-3-methyl-1-propylpurine-2,6-dione

InChI

InChI=1S/C15H24N4O4/c1-3-7-19-14(22)12-13(17(2)15(19)23)16-10-18(12)8-5-4-6-11(21)9-20/h10-11,20-21H,3-9H2,1-2H3

InChI Key

MBLRKFLVKJEGBO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(N=CN2CCCCC(CO)O)N(C1=O)C

Origin of Product

United States

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